molecular formula C6H18ClN3 B14451758 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride CAS No. 75625-10-4

2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride

Cat. No.: B14451758
CAS No.: 75625-10-4
M. Wt: 167.68 g/mol
InChI Key: QTJKRGMRZGKTNW-UHFFFAOYSA-M
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Description

2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its nitrogen atom bonded to four organic groups, making it a positively charged ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene diamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membranes and ion channels.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and disinfectants.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine: A tertiary amine with similar properties but lacks the quaternary ammonium structure.

    Tetramethylammonium chloride: Another quaternary ammonium compound with different alkyl groups attached to the nitrogen atom.

Uniqueness

2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and its versatility in various chemical reactions make it a valuable compound in research and industry.

Properties

CAS No.

75625-10-4

Molecular Formula

C6H18ClN3

Molecular Weight

167.68 g/mol

IUPAC Name

bis(2-aminoethyl)-dimethylazanium;chloride

InChI

InChI=1S/C6H18N3.ClH/c1-9(2,5-3-7)6-4-8;/h3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

QTJKRGMRZGKTNW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCN)CCN.[Cl-]

Origin of Product

United States

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